3,5-Dihydroxypicolinaldehyde
Description
3,5-Dihydroxypicolinaldehyde (C₆H₅NO₃) is a pyridine-derived aldehyde featuring hydroxyl groups at the 3- and 5-positions of the aromatic ring. This compound combines the electron-withdrawing nature of the pyridine nitrogen with the chelating capacity of hydroxyl and aldehyde functional groups. The hydroxyl groups enhance solubility in polar solvents and facilitate metal-ion binding, while the aldehyde group offers reactivity for condensation reactions.
Properties
Molecular Formula |
C6H5NO3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3,5-dihydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-3,9-10H |
InChI Key |
GHVBKIPCRMKUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxypicolinaldehyde typically involves the hydroxylation of picolinaldehyde. One common method includes the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at the desired positions on the pyridine ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors like pyridine. The process includes steps such as nitration, reduction, and subsequent hydroxylation. The optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Ethers, esters.
Scientific Research Applications
3,5-Dihydroxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3,5-Dihydroxypicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and cellular processes, contributing to its biological and chemical effects.
Comparison with Similar Compounds
Structural and Electronic Differences
a. 3,5-Dihydroxybenzaldehyde (Benzene Analogue)
- Structure : A benzene ring with hydroxyl (3,5-positions) and aldehyde groups.
- Electronic Effects : The absence of a pyridine nitrogen reduces electron-withdrawing effects, making hydroxyl groups less acidic compared to 3,5-dihydroxypicolinaldehyde.
- Coordination Chemistry : Forms stable metal complexes via hydroxyl and aldehyde groups but lacks pyridine’s nitrogen coordination site.
b. Salicylaldehyde (2-Hydroxybenzaldehyde)
- Structure : A benzene ring with hydroxyl (2-position) and aldehyde groups.
- Coordination: Classic chelating ligand for metals (e.g., Ni²⁺, Cu²⁺) via the phenolic oxygen and aldehyde. However, the single hydroxyl group limits chelation diversity compared to this compound’s dual hydroxyls .
c. 3,5-Dibromo-Salicylaldehyde
- Structure : Bromine substituents replace hydroxyls at positions 3 and 5 on a benzene ring.
- Reactivity : Bromine’s electron-withdrawing effect reduces nucleophilicity compared to hydroxyl groups. Nickel(II) complexes of this compound exhibit strong DNA and serum albumin binding, suggesting substituents significantly influence bioactivity .
Coordination Chemistry and Metal Binding
| Property | This compound | 3,5-Dihydroxybenzaldehyde | 3,5-Dibromo-Salicylaldehyde |
|---|---|---|---|
| Chelation Sites | 2 OH, aldehyde, pyridine N | 2 OH, aldehyde | 2 Br, aldehyde |
| Metal Affinity | High (multiple binding sites) | Moderate | Moderate (Br weak donor) |
| Complex Stability | Likely higher due to N donor | Intermediate | Lower (Br less coordinating) |
- Key Insight : The pyridine nitrogen in this compound provides an additional coordination site, enabling unique metal-binding geometries (e.g., octahedral or square-planar) compared to benzene-based analogs.
Physicochemical Properties
| Property | This compound | 3,5-Dihydroxybenzaldehyde |
|---|---|---|
| Solubility in Water | Moderate (polar groups) | Higher (no N heteroatom) |
| pKa (OH groups) | ~8–9 (pyridine N lowers pKa) | ~10–11 |
| Reactivity | Aldehyde condensation, redox | Similar, but slower |
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